molecular formula C20H24N2O5S B11597245 ethyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

ethyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11597245
M. Wt: 404.5 g/mol
InChI Key: FTAJNCSEVZBKMY-UHFFFAOYSA-N
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Description

Ethyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a chemical compound designed for research and development applications. It belongs to the pyrimido[2,1-b][1,3]thiazine class of heterocyclic scaffolds, which are of significant interest in medicinal chemistry due to their structural complexity and potential bioactivity . Compounds within this broader family have been synthesized and studied for a range of pharmacological activities, as the thiazine core is a recognized privileged structure in drug discovery . The synthetic route for related compounds often involves efficient one-pot multicomponent reactions, which combine an isocyanide, dialkyl acetylenedicarboxylate, and a 2-amino-4H-1,3-thiazin-4-one derivative to form the complex heterocyclic system in good yields . This particular derivative features a 4-ethoxy-3-methoxyphenyl substituent, a structural motif often explored to modulate the compound's physicochemical properties and biological interactions. Researchers can utilize this molecule as a key intermediate or building block for the synthesis of more complex derivatives, or as a reference standard in screening campaigns to explore its potential against various biological targets. Thiazine and pyrimidine-fused analogues in general have been reported in scientific literature to possess various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making this compound a valuable scaffold for investigating new therapeutic agents . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

ethyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C20H24N2O5S/c1-5-26-14-8-7-13(11-15(14)25-4)18-17(19(24)27-6-2)12(3)21-20-22(18)16(23)9-10-28-20/h7-8,11,18H,5-6,9-10H2,1-4H3

InChI Key

FTAJNCSEVZBKMY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC)OC

Origin of Product

United States

Preparation Methods

Common Side Reactions

  • Oxidation of Thiazine Sulfur : Mitigated by conducting reactions under nitrogen.

  • Ester Hydrolysis : Avoid aqueous workup at high pH; use neutral buffers.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves carboxylate derivatives.

  • Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The phenyl ring substituents significantly influence physicochemical properties. Key analogues include:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 4-ethoxy, 3-methoxy C22H28N2O5S 432.535 Ethyl ester; balanced lipophilicity
Ethyl 6-(4-butoxy-3-methoxyphenyl) analogue () 4-butoxy, 3-methoxy C22H28N2O5S 432.535 Longer butoxy chain; increased lipophilicity
Ethyl 6-(3-ethoxy-4-propoxyphenyl) analogue () 3-ethoxy, 4-propoxy C22H28N2O5S 432.535 Dual alkoxy groups; enhanced steric bulk
Ethyl 6-(4-fluorophenyl) analogue () 4-fluoro C20H20FN2O4S ~403.45 Electron-withdrawing fluorine; higher polarity
  • The dual ethoxy/propoxy groups in introduce steric hindrance, which may affect binding interactions.

Ester Group Modifications

The ester moiety at position 7 varies among analogues, affecting metabolic stability and reactivity:

Compound Name Ester Group Key Features
Target Compound Ethyl Moderate stability; common in prodrug design
Allyl ester analogue () Allyl Higher reactivity; prone to hydrolysis
Methyl ester analogue () Methyl Lower molecular weight; faster metabolic clearance
  • Ethyl vs.
  • Methyl Esters : Shorter chain esters () may enhance solubility but reduce bioavailability due to rapid hydrolysis.

Core Heterocyclic Modifications

Comparisons with pyrimido-oxazine and thiazolo-pyrimidine derivatives highlight structural flexibility:

Compound Name Core Structure Functional Groups Key Properties
Target Compound Pyrimido-thiazine Ethyl ester, methyl, alkoxy phenyl Balanced electronic and steric profile
2-(4-Chlorophenyl)-8-(methylthio)pyrimido-oxazine () Pyrimido-oxazine Methylthio, cyano, chlorophenyl Electrophilic reactivity (methylthio as leaving group)
Thiazolo[3,2-a]pyrimidine () Thiazolo-pyrimidine Trimethoxybenzylidene, phenyl Puckered ring conformation; hydrogen bonding
  • Methylthio Group : The methylthio substituent in ’s compound acts as a leaving group, enabling nucleophilic substitution reactions absent in the target compound.
  • Ring Conformation : Crystal structures () reveal puckered pyrimidine rings (dihedral angle ~80° with phenyl groups), influencing packing and solubility.

Physicochemical and Functional Implications

  • Hydrogen Bonding : Methoxy/ethoxy groups participate in hydrogen bonding, critical for molecular recognition ().
  • Metabolic Stability : Ethyl esters offer slower hydrolysis compared to methyl or allyl esters, extending half-life.

Biological Activity

Ethyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a synthetic compound belonging to the pyrimido-thiazine class. This compound has garnered attention due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H27N3O6SC_{26}H_{27}N_3O_6S. Its structure features a pyrimidine ring fused with a thiazine moiety, which is critical for its biological activity.

Anticancer Activity

Research indicates that compounds in the pyrimido-thiazine class exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines. A study demonstrated that related compounds inhibited the proliferation of MDA-MB-231 breast cancer cells by inducing apoptosis through the upregulation of pro-apoptotic proteins such as P53 and Bax while downregulating Bcl2 levels .

CompoundCell LineIC50 (μg/mL)Mechanism of Action
9bA549>64.5Disrupts microtubule network
11iMDA-MB-231N/AInduces apoptosis via caspase activation

Antibacterial Activity

The compound's antibacterial activity has been evaluated against several pathogenic bacteria. One study reported that derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Anti-inflammatory and Analgesic Effects

In addition to anticancer and antibacterial properties, this compound has shown promise as an anti-inflammatory agent. Research suggests that it may inhibit the production of pro-inflammatory cytokines and reduce edema in animal models .

Case Studies

  • Study on Anticancer Activity : A recent study focused on the structural optimization of pyrimido-thiazine derivatives showed that modifications to the phenyl group significantly enhanced cytotoxicity against various cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutic agents .
  • Antibacterial Efficacy : In a comparative study assessing the antibacterial properties of multiple compounds, ethyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl derivatives demonstrated superior activity against Staphylococcus aureus and Escherichia coli compared to traditional antibiotics .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step protocols, typically starting with cyclization of substituted phenyl precursors with pyrimidine-thiazine cores under basic conditions. Key steps include:

  • Condensation of 4-ethoxy-3-methoxyphenyl derivatives with thiazine intermediates.
  • Cyclization using catalysts like sodium acetate in polar aprotic solvents (e.g., DMF) at 60–100°C for 8–24 hours. Optimization strategies:
  • Solvent selection : Ethanol or DMF enhances solubility of intermediates.
  • Temperature control : Gradual heating prevents side reactions.
  • Purification : Use HPLC or column chromatography to isolate high-purity fractions (>95%) .

Q. How is the molecular structure characterized, and what analytical techniques are most effective?

Structural elucidation requires:

  • X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles in the pyrimido-thiazine core .
  • NMR spectroscopy : ¹H NMR identifies methoxy (δ 3.8–4.0 ppm) and ethoxy (δ 1.2–1.4 ppm) groups; ¹³C NMR confirms carbonyl (δ 170–175 ppm).
  • Mass spectrometry : ESI-MS validates molecular weight (e.g., m/z 462.56) .

Q. What preliminary biological screening methods are suitable for assessing its activity?

  • Enzyme inhibition assays : Test against kinases or proteases at 1–100 µM concentrations using fluorometric substrates.
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Solubility assessment : Measure logP values via shake-flask method to predict bioavailability .

Advanced Research Questions

Q. How can synthetic yields be improved while maintaining enantiomeric purity?

  • Chiral catalysts : Employ asymmetric catalysis (e.g., BINOL-derived ligands) during cyclization to control stereochemistry.
  • Flow chemistry : Continuous reactors reduce side products by precise control of residence time and temperature.
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. What strategies resolve contradictions in reported biological activity data?

  • Standardized assays : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and assay buffers.
  • Orthogonal validation : Confirm kinase inhibition via SPR (surface plasmon resonance) alongside enzymatic assays.
  • Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products .

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